N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}-4-fluorobenzamide
Übersicht
Beschreibung
N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}-4-fluorobenzamide, also known as BCT-100, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BCT-100 belongs to the class of benzothiazole compounds and has been shown to have promising anticancer and antiviral activities.
Wirkmechanismus
The exact mechanism of action of N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}-4-fluorobenzamide is not fully understood. However, studies have suggested that this compound exerts its anticancer and antiviral effects by targeting various cellular pathways and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. Moreover, this compound has also been shown to inhibit the activity of the proteasome, a complex protein degradation machinery that is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis. In addition, this compound has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1, suggesting its potential use as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}-4-fluorobenzamide is its potent anticancer and antiviral activities. Moreover, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}-4-fluorobenzamide as a therapeutic agent. One potential direction is to investigate the synergistic effects of this compound with other anticancer or antiviral agents. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its cellular targets. In addition, the development of more efficient synthesis methods to improve the yield and purity of this compound could facilitate its further development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and viral infections. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3OS2/c23-17-7-5-14(6-8-17)21(27)25-18-9-10-19-20(11-18)29-22(26-19)28-13-16-4-2-1-3-15(16)12-24/h1-11H,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXABMOPPXLKNGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.